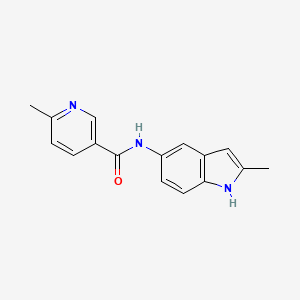
6-methyl-N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide, also known as MI-503, is a novel small molecule inhibitor that has been recently discovered. It is a potent and selective inhibitor of the Menin-MLL interaction, which is a key protein-protein interaction that plays a crucial role in the development of acute leukemia.
Mécanisme D'action
6-methyl-N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide inhibits the Menin-MLL interaction, which disrupts the recruitment of MLL to target genes and leads to a decrease in gene expression. This ultimately results in the inhibition of cell proliferation and induction of apoptosis in leukemia cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in leukemia cells through the activation of caspase-3 and caspase-9. It also leads to the downregulation of key genes involved in leukemia cell proliferation and survival, such as HOXA9 and MEIS1. In addition, this compound has been shown to inhibit the growth of leukemia cells in xenograft models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-methyl-N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide is its selectivity for the Menin-MLL interaction, which reduces the risk of off-target effects. However, this compound has limited solubility in water, which can make it challenging to use in certain experiments. In addition, this compound is not effective against all types of leukemia, which limits its potential use as a broad-spectrum anti-cancer agent.
Orientations Futures
Future research on 6-methyl-N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide could focus on identifying potential combination therapies that could enhance its efficacy against leukemia and other types of cancer. In addition, further studies could investigate the potential use of this compound in combination with other targeted therapies, such as tyrosine kinase inhibitors. Finally, the development of more potent and soluble analogs of this compound could expand its potential use as a therapeutic agent.
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy against leukemia and other types of cancer. Its selectivity for the Menin-MLL interaction makes it a potentially valuable tool for studying the role of this interaction in cancer development. However, further research is needed to fully understand its mechanism of action and potential applications in cancer therapy.
Méthodes De Synthèse
The synthesis of 6-methyl-N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide involves the condensation of 2-methyl-1H-indole-5-carboxylic acid with 6-methyl-3-pyridinecarboxylic acid chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield this compound.
Applications De Recherche Scientifique
6-methyl-N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to be effective against acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines in vitro and in vivo. This compound has also been tested in preclinical models of other types of cancer, including prostate cancer and neuroblastoma.
Propriétés
IUPAC Name |
6-methyl-N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-3-4-12(9-17-10)16(20)19-14-5-6-15-13(8-14)7-11(2)18-15/h3-9,18H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESIJNVHMXNYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
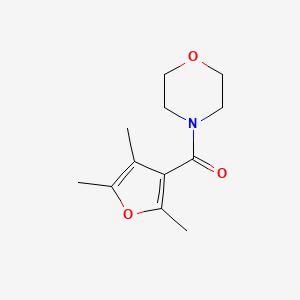

![3-[(5-Chlorothiophen-2-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7503526.png)

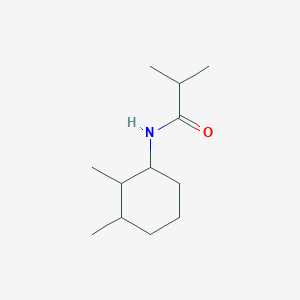
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7503550.png)
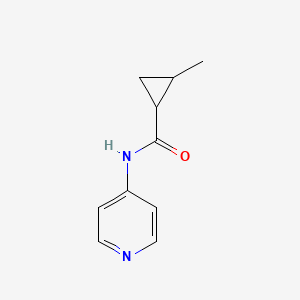
![2-Bicyclo[2.2.1]heptanyl 4-chloropyridine-2-carboxylate](/img/structure/B7503565.png)

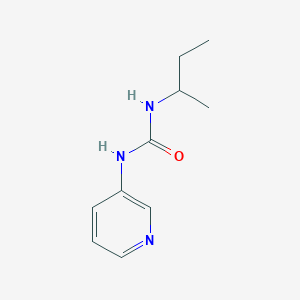

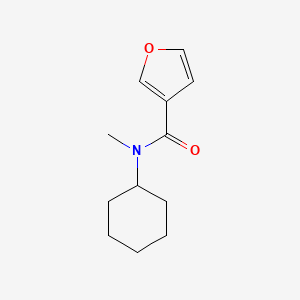
![2-cyclohexyl-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7503614.png)
![N-[(4-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503620.png)
